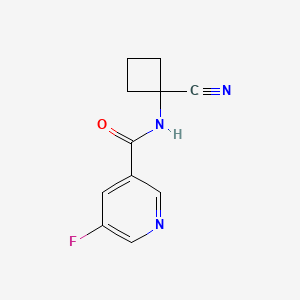
N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide, also known as CCT245737, is a small molecule inhibitor that targets the checkpoint kinase 1 (Chk1) enzyme. Chk1 is a key regulator of the DNA damage response pathway, and its inhibition has been shown to sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy.
Mechanism Of Action
N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide works by inhibiting Chk1, a key regulator of the DNA damage response pathway. Chk1 is activated in response to DNA damage, and its inhibition prevents the cell from repairing the damage, leading to cell death. N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide has been shown to selectively target Chk1, and its inhibition results in the accumulation of DNA damage and the activation of cell death pathways.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide has been shown to have several biochemical and physiological effects in preclinical models of cancer. Its inhibition of Chk1 results in the accumulation of DNA damage, which leads to cell death. In addition, N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide has been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments. However, N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide has also been shown to have some off-target effects, which may limit its use in certain settings.
Advantages And Limitations For Lab Experiments
N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide has several advantages for use in lab experiments. Its synthesis has been optimized to achieve high yields and purity, making it suitable for use in scientific research. In addition, its ability to selectively target Chk1 makes it a valuable tool for studying the DNA damage response pathway. However, N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide also has some limitations for lab experiments. Its off-target effects may complicate the interpretation of results, and its use in certain settings may require careful consideration of its potential side effects.
Future Directions
There are several future directions for the study of N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide. One area of interest is the development of combination therapies that include N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide and other DNA-damaging agents. In addition, there is ongoing research to identify biomarkers that can predict response to N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide, which may help to identify patients who are most likely to benefit from this treatment. Finally, there is interest in the development of next-generation Chk1 inhibitors that may have improved efficacy and fewer off-target effects than N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide.
Synthesis Methods
The synthesis of N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide involves several steps, including the reaction of 5-fluoro-3-pyridinecarboxylic acid with 1-cyanocyclobutane-1-carboxylic acid, followed by the addition of thionyl chloride and triethylamine. The resulting intermediate is then reacted with 3-amino-5-methyl-1H-pyrazole to form the final product. The synthesis of N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Scientific Research Applications
N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide has been extensively studied in preclinical models of cancer, and has shown promising results as a potential cancer therapy. Its ability to sensitize cancer cells to DNA-damaging agents has been demonstrated in several studies, and it has also been shown to inhibit tumor growth in vivo. In addition, N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer types, including lung, breast, and ovarian cancer.
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c12-9-4-8(5-14-6-9)10(16)15-11(7-13)2-1-3-11/h4-6H,1-3H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALCBAQNSQYSMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=CC(=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2955212.png)

![2-[[5-Butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2955215.png)
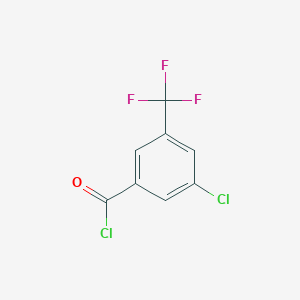
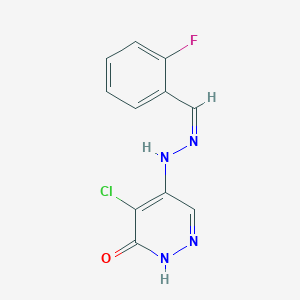
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2955221.png)
![4H,6H,7H-thieno[3,2-c]pyran-4,6-dione](/img/structure/B2955222.png)
![1-(3-chlorobenzyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2955223.png)
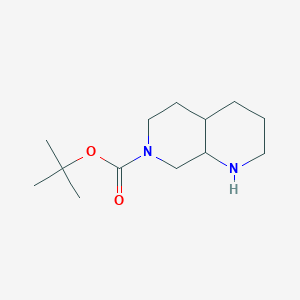

![2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2955227.png)
![4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2955228.png)
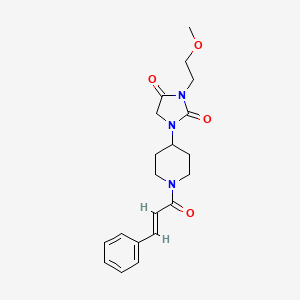
![2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2955232.png)